

Unveiling the Molecular Architecture of Macrocarpal J: A Spectroscopic Guide

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Compound of Interest

Compound Name: Macrocarpal J

Cat. No.: B1245939

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This technical guide provides an in-depth analysis of the spectroscopic data for **Macrocarpal J**, a phloroglucinol-sesquiterpene conjugate isolated from the leaves of *Eucalyptus globulus*. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed structural and methodological information on this class of natural products.

Spectroscopic Data Analysis

The structural elucidation of **Macrocarpal J** was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry established the molecular formula of **Macrocarpal J**.

Parameter	Value
Molecular Formula	C ₂₈ H ₃₈ O ₇
Exact Mass (m/z)	485.2709

¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of **Macrocarpal J** revealed characteristic signals corresponding to its phloroglucinol and sesquiterpene moieties.

Position	δH (ppm)	Multiplicity	J (Hz)
1	3.25	m	10.0
2	1.80, 1.65	m	
3	5.30	br s	
5	4.95	d	
6	2.10	m	
7	2.30, 1.90	m	
9	1.85	m	
10	1.60, 1.40	m	
12	1.05	s	
13	1.02	s	
14	1.20	s	
15	1.75	s	
2'-CHO	10.35	s	
6'-CHO	10.38	s	
3'-OH	13.80	s	
5'-OH	13.85	s	

¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provided the carbon framework of **Macrocarpal J**, confirming the presence of 28 carbon atoms.

Position	δC (ppm)
1	50.1
2	27.5
3	124.8
4	135.2
5	78.9
6	41.2
7	22.5
8	48.8
9	55.6
10	38.1
11	33.5
12	28.2
13	28.0
14	21.8
15	16.5
1'	105.5
2'	162.8
3'	108.5
4'	160.5
5'	109.0
6'	162.8
2'-CHO	192.5
6'-CHO	192.8

C- α	35.5
C- β	42.1
C- γ	25.8
C- δ 1	22.5
C- δ 2	22.7

Experimental Protocols

Isolation of Macrocarpal J

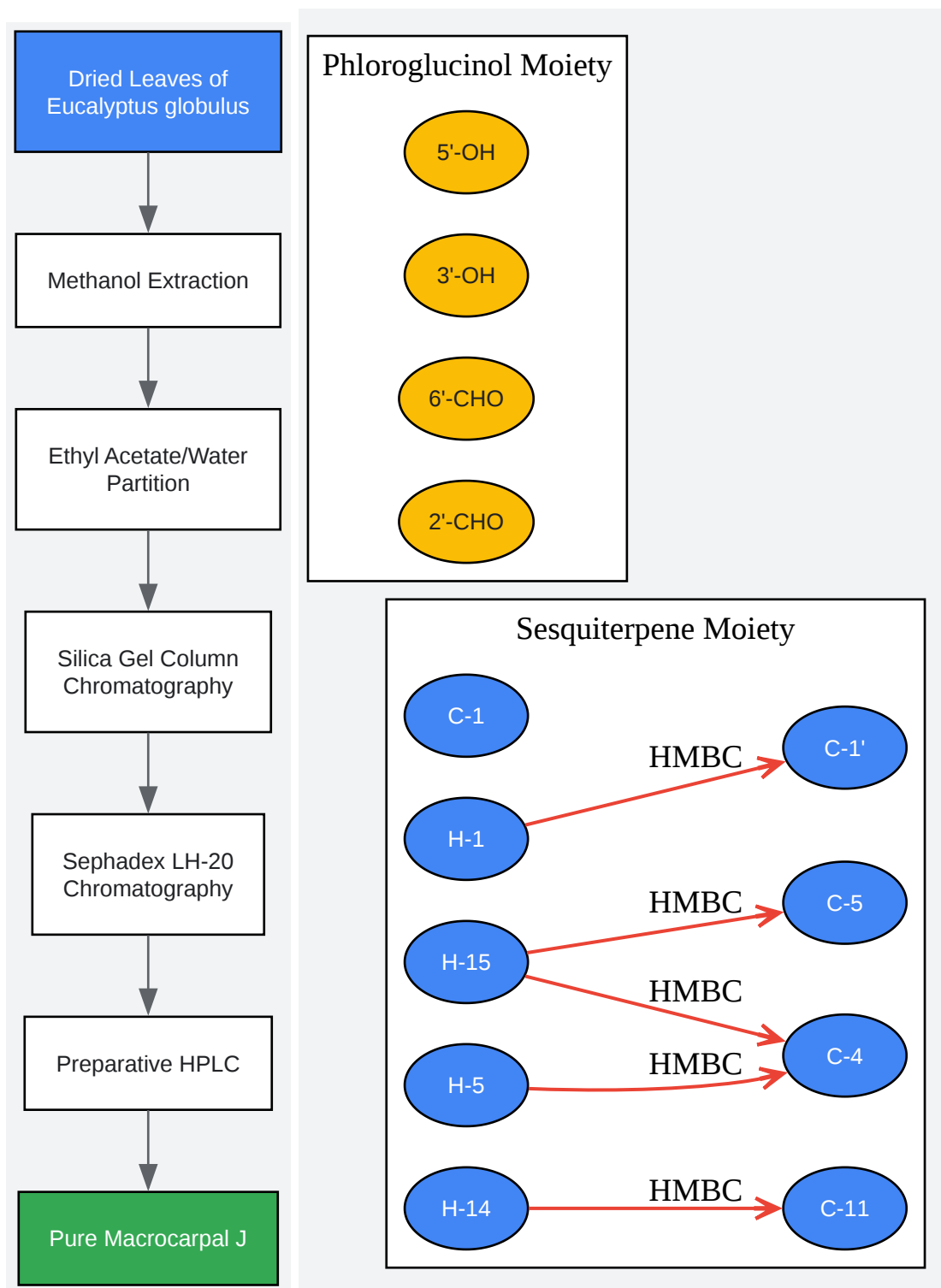
Macrocarpal J was isolated from the dried leaves of *Eucalyptus globulus*. The powdered leaves were extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Macrocarpal J**.

Spectroscopic Analysis

NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons. High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural correlations determined for **Macrocarpal J**.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com